tert-butyl N-(1-formyl-3-methoxycyclobutyl)carbamate, Mixture of diastereomers
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Overview
Description
tert-Butyl N-(1-formyl-3-methoxycyclobutyl)carbamate, mixture of diastereomers, is a compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This specific compound is characterized by the presence of a tert-butyl group, a formyl group, and a methoxycyclobutyl moiety, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(1-formyl-3-methoxycyclobutyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclobutyl derivative. One common method is the reaction of tert-butyl carbamate with 1-formyl-3-methoxycyclobutyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-(1-formyl-3-methoxycyclobutyl)carbamate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
Oxidation: Carboxylic acid derivative.
Reduction: Hydroxymethyl derivative.
Substitution: Substituted cyclobutyl derivatives.
Scientific Research Applications
tert-Butyl N-(1-formyl-3-methoxycyclobutyl)carbamate is used in various scientific research applications, including:
Biology: In the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways involving carbamate derivatives.
Medicine: Potential use in the development of pharmaceuticals, particularly in the design of enzyme inhibitors and prodrugs.
Industry: Used in the production of agrochemicals and as a stabilizer in polymer chemistry.
Mechanism of Action
The mechanism of action of tert-butyl N-(1-formyl-3-methoxycyclobutyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. The formyl and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-(1-formyl-3-hydroxycyclobutyl)carbamate
- tert-Butyl N-(1-formyl-3-methylcyclobutyl)carbamate
- tert-Butyl N-(1-formyl-3-phenylcyclobutyl)carbamate
Uniqueness
tert-Butyl N-(1-formyl-3-methoxycyclobutyl)carbamate is unique due to the presence of the methoxy group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in organic synthesis, offering different reactivity compared to its analogs with hydroxy, methyl, or phenyl substituents .
Properties
CAS No. |
1232365-54-6 |
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Molecular Formula |
C11H19NO4 |
Molecular Weight |
229.27 g/mol |
IUPAC Name |
tert-butyl N-(1-formyl-3-methoxycyclobutyl)carbamate |
InChI |
InChI=1S/C11H19NO4/c1-10(2,3)16-9(14)12-11(7-13)5-8(6-11)15-4/h7-8H,5-6H2,1-4H3,(H,12,14) |
InChI Key |
YACJNCYKVCIZIK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC(C1)OC)C=O |
Purity |
95 |
Origin of Product |
United States |
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